5-Hexen-3-YN-2-OL, 2-methyl-

説明

Nomenclature and Chemical Registry

The systematic naming and identification of chemical compounds are crucial for clear communication in science. 5-Hexen-3-yn-2-ol, 2-methyl- is cataloged and recognized through several standardized systems.

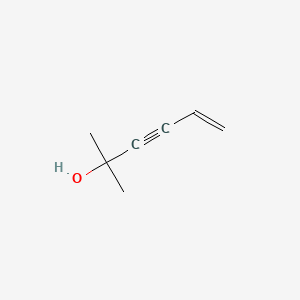

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 2-methylhex-5-en-3-yn-2-ol . This name precisely describes the molecule's structure: a six-carbon chain (hex-), a double bond at the fifth carbon (-5-en-), a triple bond at the third carbon (-3-yn-), a hydroxyl group at the second carbon (-2-ol), and a methyl group also at the second carbon (2-methyl-).

In addition to its formal IUPAC name, 5-Hexen-3-yn-2-ol, 2-methyl- is known by several other names. These synonyms and trivial names are frequently encountered in commercial and laboratory contexts.

| Synonym/Trivial Name |

| Dimethyl(vinylethynyl)carbinol cymitquimica.comchemeo.comcymitquimica.com |

| 2-Methyl-5-hexen-3-yn-2-ol cymitquimica.comchemeo.com |

| 1,1-Dimethylbut-4-en-2-yn-1-ol cymitquimica.comcymitquimica.com |

| 2-Methyl-3-hexyn-5-en-2-ol cymitquimica.comcymitquimica.com |

| 4-Penten-2-yn-1-ol, 1,1-dimethyl- cymitquimica.comcymitquimica.com |

| 5-Methyl-1-hexen-3-yn-5-ol cymitquimica.comcymitquimica.com |

| Nazarov carbinol cymitquimica.comcymitquimica.com |

| Balsamine N cymitquimica.comcymitquimica.com |

| Balzamin N cymitquimica.comcymitquimica.com |

The Chemical Abstracts Service (CAS) has assigned the unique identifier 690-94-8 to this compound. cymitquimica.comchemeo.com This number is a definitive, internationally recognized identifier for this specific chemical substance, allowing for unambiguous database searches.

The IUPAC International Chemical Identifier (InChI) provides a standard and human-readable way to encode molecular structure information.

InChI: InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h4,8H,1H2,2-3H3 cymitquimica.comchemeo.com

InChIKey: OYWGYGPXPDGOGH-UHFFFAOYSA-N cymitquimica.comchemeo.com

The InChIKey is a condensed, fixed-length version of the full InChI, primarily used for database and web searches.

The Simplified Molecular-Input Line-Entry System (SMILES) is another line notation for describing the structure of chemical species using short ASCII strings.

SMILES: C=CC#CC(C)(C)O chemeo.comcymitquimica.com

Classification within Organic Chemistry

5-Hexen-3-yn-2-ol, 2-methyl- is classified as a polyfunctional organic compound. Its key structural features place it into several important classes:

Alkenyl Alkyne: It contains both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne).

Tertiary Alcohol: The hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms. cymitquimica.com

Allylic Propargylic Alcohol: While not strictly fitting the simplest definitions, its structure contains elements of both allylic (a hydroxyl group on an sp3-hybridized carbon adjacent to a C=C double bond) and propargylic (a hydroxyl group on an sp3-hybridized carbon adjacent to a C≡C triple bond) systems, separated by the other unsaturated bond.

This combination of functional groups makes it a valuable building block in organic synthesis, as the different groups can undergo selective reactions under various conditions. cymitquimica.com

Alkyne-containing Alcohols (Alkynols)

5-Hexen-3-yn-2-ol, 2-methyl- is classified as an alkynol, a class of alcohols that contains a carbon-carbon triple bond (an alkyne functionality). cymitquimica.comrawsource.com The presence of both the hydroxyl (-OH) group and the alkyne group makes these compounds highly versatile in chemical synthesis. rawsource.com The hydroxyl group can participate in reactions typical of alcohols, such as esterification and oxidation, while the alkyne's triple bond allows for reactions like nucleophilic additions and cyclizations. rawsource.comsolubilityofthings.com The reactivity of the alkyne group is due to the electron-deficient nature of the sp-hybridized carbons. rawsource.com

Unsaturated Alcohols

As a molecule containing both a double bond (alkene) and a triple bond (alkyne), 5-Hexen-3-yn-2-ol, 2-methyl- is an unsaturated alcohol. cymitquimica.commmsl.cz The chemical properties of unsaturated alcohols are determined by the nature of the alkyl group and the number and position of the double and triple bonds. mmsl.cz The hydroxyl group imparts polarity to the molecule and allows for the formation of hydrogen bonds. mmsl.czwikipedia.org The presence of unsaturation (C=C and C≡C bonds) makes these alcohols more reactive than their saturated counterparts. acs.org For instance, they can undergo addition reactions at the double or triple bonds. acs.orgaem.az

Branched Chain Structures

The "2-methyl-" in its name indicates that 5-Hexen-3-yn-2-ol, 2-methyl- has a branched carbon chain. cymitquimica.com Specifically, a methyl group is attached to the second carbon atom, which also bears the hydroxyl group, making it a tertiary alcohol. wikipedia.orgfiveable.me The branching in the carbon chain can influence the compound's physical and chemical properties. fiveable.menumberanalytics.com For example, branched-chain alcohols may exhibit greater steric hindrance around the hydroxyl group, which can affect their reactivity compared to straight-chain isomers. fiveable.me Branching can also lower the boiling point by reducing the surface area for intermolecular interactions. numberanalytics.com

Significance and Research Context

The unique combination of functional groups in 5-Hexen-3-yn-2-ol, 2-methyl- makes it a compound of considerable interest in several areas of chemical research and application.

Versatility as a Synthetic Intermediate

The presence of alkene, alkyne, and alcohol functionalities makes 5-Hexen-3-yn-2-ol, 2-methyl- a highly versatile intermediate in organic synthesis. cymitquimica.com It can serve as a building block for the creation of more complex molecules through various chemical reactions. cymitquimica.com The different reactive sites allow for selective transformations, enabling the synthesis of a wide range of organic compounds. For example, the hydroxyl group can be protected while reactions are carried out at the unsaturated bonds, or vice versa.

Relevance in Fine Chemical Synthesis

This compound is utilized as a building block in the production of fine chemicals, which are complex, pure chemical substances produced in limited quantities. cymitquimica.com These can include pharmaceuticals and agrochemicals. cymitquimica.com Its multifunctional nature allows for the construction of intricate molecular architectures required for these specialized applications.

Potential in Materials Science

The alkyne and alkene groups in 5-Hexen-3-yn-2-ol, 2-methyl- make it a candidate for polymerization reactions. cymitquimica.com This suggests potential applications in materials science for the synthesis of novel polymers with specific properties. For instance, a derivative of this compound, 5-(tert-butyl peroxy)-5-methylhex-1-en-3-yne, has been used as a peroxide monomer in the synthesis of reactive copolymers. researchgate.net These copolymers, in turn, can be used for cross-linking other polymers to create materials like hydrogels, which have applications in fields such as tissue engineering. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-methylhex-5-en-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h4,8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWGYGPXPDGOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-90-0 | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30219042 | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-94-8 | |

| Record name | 2-Methyl-5-hexen-3-yn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhex-5-en-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hexen 3 Yn 2 Ol, 2 Methyl

Historical Synthetic Routes and Their Evolution

The synthesis of acetylenic alcohols, including tertiary variants like 2-methyl-5-hexen-3-yn-2-ol, has a rich history. cyberleninka.ru The Favorskii reaction, a well-established method, involves the reaction of a ketone with an acetylide to produce a tertiary acetylenic alcohol. cyberleninka.runih.gov Over time, various catalytic systems have been developed to improve the efficiency of such reactions. researchgate.netin-academy.uz The evolution of these methods has been driven by the need for higher yields, greater selectivity, and milder reaction conditions.

Grignard Reagent-Based Syntheses

Grignard reagents are a cornerstone in the synthesis of alcohols due to their ability to form carbon-carbon bonds with high efficiency. iitk.ac.inblogspot.com These organomagnesium halides react with carbonyl compounds like aldehydes and ketones to produce primary, secondary, and tertiary alcohols. iitk.ac.inblogspot.com

Reaction of Hexenynol with Methyl Iodide in the Presence of a Base

One documented method for synthesizing 2-methyl-5-hexen-3-yn-2-ol involves the reaction of a hexenynol precursor with methyl iodide in the presence of a base. ontosight.ai This reaction proceeds through the deprotonation of the alcohol, followed by nucleophilic attack on the methyl iodide.

Addition of Organometallic Reagents to Alkynals

The addition of organometallic reagents, such as Grignard reagents, to alkynals is a general and effective strategy for producing acetylenic alcohols. ccl.net For instance, allyl magnesium chloride can be added to propynal to generate 5-hexen-1-yn-3-ol in good yields. ccl.net This approach can be adapted with different alkynals and Grignard reagents to create a diverse range of acetylenic alcohols. ccl.net

Specific Examples of Grignard Additions to Propargyl Alcohol and its Derivatives

The addition of Grignard reagents to propargyl alcohol and its derivatives is a known method for synthesizing various alcohol structures. stackexchange.comechemi.com For example, the reaction of propargyl alcohol with allyl magnesium chloride has been shown to produce 2-methylene-4-penten-1-ol. ccl.net Other Grignard reagents like methallylmagnesium chloride and benzylmagnesium chloride also add to propargyl alcohol, offering a general procedure for creating 2-methylene-substituted alcohols. ccl.net However, the reaction of 2-methyl-3-butyn-2-ol (B105114), a tertiary propargyl alcohol, with allyl Grignard reagents did not yield an addition product under similar conditions. ccl.net

The regioselectivity of Grignard additions to propargylic alcohols can be influenced by chelation. stackexchange.comechemi.com The magnesium atom of the Grignard reagent can coordinate with the oxygen of the hydroxyl group, leading to a preferred five-membered chelate ring intermediate. stackexchange.comechemi.com This directs the addition of the Grignard reagent's organic group to a specific carbon of the alkyne.

Considerations for Selectivity and Yield in Grignard Reactions

The selectivity and yield of Grignard reactions with alkynes are influenced by several factors. The structure of the Grignard reagent and the substrate, the solvent, and the reaction temperature all play crucial roles. researchgate.netnih.gov For instance, unsaturated Grignard reagents like allylmagnesium chloride tend to react at faster rates than saturated ones like n-propylmagnesium chloride. ccl.net

The choice of solvent can significantly impact the reaction. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stabilization of the Grignard reagent. blogspot.com The solvent can also influence the equilibrium of the Grignard reagent in solution, which in turn affects its reactivity and the stereochemical outcome of the reaction. researchgate.netacs.org

In some cases, additives can be used to enhance the efficiency of Grignard additions. For example, tetrabutylammonium (B224687) chloride has been used to improve the addition of Grignard reagents to ketones. researchgate.net

| Reactants | Product | Yield | Reference |

| Propargyl alcohol + Allyl magnesium chloride | 2-methylene-4-penten-1-ol | ~35% | ccl.net |

| Propargyl alcohol + Methallylmagnesium chloride | 2-methylene-substituted alcohol | 25-35% | ccl.net |

| Propargyl alcohol + Benzylmagnesium chloride | 2-methylene-substituted alcohol | 25-35% | ccl.net |

| Propynal + Allyl magnesium chloride | 5-hexen-1-yn-3-ol | Good | ccl.net |

Other Coupling and Addition Reactions

Beyond Grignard reagents, other coupling and addition reactions are utilized in the synthesis of acetylenic alcohols. The Cadiot-Chodkiewicz coupling, for example, involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt to form an unsymmetrical diyne. rsc.org This reaction has been applied to the synthesis of various diyne structures. rsc.org

Furthermore, base-catalyzed additions of silylacetylenes to ketones provide a route to protected tertiary propargylic alcohols. rsc.org This method offers an alternative to traditional stoichiometric processes. rsc.org

Cadiot-Chodkiewicz Cross-Coupling Reactions

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. alfa-chemistry.comwikipedia.org This reaction is prized for its high selectivity, yielding the desired asymmetric diyne with minimal formation of homocoupled byproducts. wikipedia.orgrsc.org

While the target molecule, 5-Hexen-3-yn-2-ol, 2-methyl-, is an en-yne alcohol and not a diyne, the Cadiot-Chodkiewicz reaction is highly relevant for synthesizing its structural analogues and precursors. For instance, a key starting material for many alkynol syntheses, 2-methyl-but-3-yn-2-ol, was used in the original Cadiot-Chodkiewicz report to couple with a bromoalkyne, demonstrating the compatibility of the hydroxyl group with the reaction conditions. alfa-chemistry.comrsc.org

The general mechanism proceeds through the following steps:

Deprotonation of the terminal alkyne by the amine base.

Formation of a copper(I) acetylide intermediate.

Oxidative addition of this intermediate to the haloalkyne.

Reductive elimination to form the new C(sp)-C(sp) bond of the 1,3-diyne product and regenerate the copper catalyst. alfa-chemistry.comwikipedia.org

To apply this methodology toward a derivative of 5-Hexen-3-yn-2-ol, 2-methyl-, one could envision coupling a halo-substituted vinyl component with a terminal alkyne bearing the tertiary alcohol, or vice-versa. The reaction is sensitive to the substrates used, with phenyl and hydroxyalkyl groups on the alkyne known to promote the reaction. alfa-chemistry.com

Table 1: Key Components in a Typical Cadiot-Chodkiewicz Coupling Reaction

| Component | Role | Example(s) |

| Terminal Alkyne | Nucleophile precursor | 2-Methyl-but-3-yn-2-ol alfa-chemistry.comrsc.org |

| Haloalkyne | Electrophile | Bromoalkynes, Iodoalkynes alfa-chemistry.comrsc.org |

| Copper(I) Salt | Catalyst | Copper(I) bromide, Copper(I) iodide wikipedia.orgorganic-chemistry.org |

| Amine Base | Proton acceptor | Piperidine, Ethylamine, n-Butylamine alfa-chemistry.comwikipedia.org |

| Solvent | Medium | Methanol, Ethanol, THF, DMF wikipedia.orgrsc.org |

Nucleophilic Additions

Nucleophilic addition reactions represent a direct and widely used strategy for constructing tertiary alcohols, including 5-Hexen-3-yn-2-ol, 2-methyl-. This approach typically involves the addition of a carbon-based nucleophile to a ketone.

A primary method involves the use of organometallic reagents, such as Grignard or organolithium reagents. libretexts.org For the synthesis of 5-Hexen-3-yn-2-ol, 2-methyl-, a logical disconnection involves the reaction between a vinyl-containing organometallic species and a ketone bearing the alkyne, or the addition of an acetylide to a ketone containing the vinyl group.

Specifically, one could synthesize this compound via the nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to 2-methyl-3-butyn-2-one. Alternatively, the addition of a lithium acetylide, generated from a terminal alkyne like vinylacetylene, to acetone (B3395972) would yield the target molecule. Organometallic additions are powerful C-C bond-forming reactions but require anhydrous conditions due to the strong basicity of the reagents, which would be quenched by acidic protons from water or alcohols. libretexts.org

A related synthesis involves the addition of an allyl Grignard reagent to propynal, which yields the isomeric 5-hexen-1-yn-3-ol. ccl.net This highlights the utility of Grignard reactions in creating en-yne alcohol scaffolds. Similarly, the reaction of 2-methyl-3-butyn-2-ol with other reagents demonstrates its utility as a precursor in nucleophilic additions. lookchem.com

Stereoselective and Enantioselective Synthesis Approaches

The C2 carbon in 5-Hexen-3-yn-2-ol, 2-methyl-, is a stereocenter, meaning the compound can exist as two distinct enantiomers. The development of methods to selectively synthesize one enantiomer over the other is crucial for applications where specific stereochemistry is required.

Elucidating Absolute Configuration of Unsaturated Alcohols via Enantioselective Acylation Reactions

Determining the absolute configuration of chiral alcohols is a fundamental task in stereoselective synthesis. Enantioselective acylation, often enzyme-catalyzed, serves as a powerful tool for this purpose. This method relies on the differential rate of reaction of the two enantiomers of a racemic alcohol with an acylating agent in the presence of a chiral catalyst, typically a lipase (B570770). researchgate.net

By monitoring the reaction, one can separate the faster-reacting enantiomer (which forms an ester) from the slower-reacting one (which remains as an alcohol). Knowing the selectivity of the enzyme allows for the assignment of the absolute configuration of both the resulting ester and the unreacted alcohol. For example, lipase B from Candida antarctica (CAL-B) is a highly efficient enzyme used for the kinetic resolution of racemic alcohols and their derivatives via transesterification. researchgate.net

Kinetic Resolution in the Synthesis of Chiral Unsaturated Alcohols

Kinetic resolution is a practical method for obtaining enantiomerically enriched compounds from a racemic mixture. This technique is particularly applicable to the synthesis of chiral unsaturated alcohols. The principle involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic starting material. researchgate.netup.ac.za

Enzymatic kinetic resolution using lipases is a common and effective strategy. For a racemic mixture of 5-Hexen-3-yn-2-ol, 2-methyl-, a lipase could selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. For example, the kinetic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol has been successfully achieved using CAL-B and vinyl propionate (B1217596) as the acyl donor. researchgate.net Such chemoenzymatic methods provide access to both enantiomers of a chiral alcohol with high optical purity. researchgate.net

Table 2: Example of Enzymatic Kinetic Resolution

| Substrate | Enzyme | Acyl Donor | Products |

| Racemic trans-β-Aryl-δ-hydroxy-γ-lactones researchgate.net | Lipase B from Candida antarctica | Vinyl propionate | (+)-(4S,5R,6S)-hydroxylactones and (+)-(4R,5S,6R)-propionates researchgate.net |

| Racemic 3-methylhex-5-en-3-ol | Immobilized lipase (e.g., CAL-B) | Vinyl acetate (B1210297) | Separated enantiomers of the alcohol and its acetate ester |

Catalytic Strategies in Synthesis

Catalysis offers efficient and selective routes for the synthesis of complex molecules like alcohols. Both homogeneous and heterogeneous catalysts can be employed to improve reaction rates, yields, and selectivities.

Homogeneous Catalysis for Alcohol Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. core.ac.uk In the context of alcohol synthesis, transition metal complexes are often used to catalyze reactions such as hydrogenation, transfer hydrogenation, and various coupling reactions. uniovi.es

For instance, the selective reduction of a ketone to an alcohol without affecting other functional groups (like alkenes or alkynes) is a common challenge. Ruthenium(II) complexes bearing iminophosphorane-phosphine ligands have been shown to be effective catalysts for the transfer hydrogenation of α,β-unsaturated ketones. uniovi.es In a relevant example, the transfer hydrogenation of 5-hexen-2-one (B94416) was achieved with high selectivity (96%) to produce 5-hexen-2-ol, demonstrating the preferential reduction of the ketone over the olefin. uniovi.es This type of catalytic system could potentially be adapted for the stereoselective reduction of a ketone precursor to generate chiral 5-Hexen-3-yn-2-ol, 2-methyl-. The use of heterometallic complexes and clusters also represents an expanding frontier in homogeneous catalysis for a variety of transformations. acs.org

Heterogeneous Catalysis for Unsaturated Alcohol Production

The synthesis of unsaturated alcohols, such as 5-Hexen-3-yn-2-ol, 2-methyl-, frequently involves the selective hydrogenation of a corresponding alkyne. Heterogeneous catalysis is a cornerstone of this approach, offering advantages in catalyst separation and reusability. wikipedia.orgrsc.org In these reactions, a solid-phase catalyst is employed with reactants in a liquid or gas phase, facilitating a cycle of adsorption, reaction, and desorption on the catalyst's surface. wikipedia.org

The selective hydrogenation of carbon-carbon triple bonds to double bonds is a critical industrial process for producing valuable chemical intermediates. nih.gov Palladium-based catalysts are widely recognized for their efficacy in a variety of organic reactions, including selective hydrogenation, due to their unique electronic structures that readily adsorb and activate hydrogen and unsaturated substrates. nih.gov However, unmodified palladium catalysts can sometimes lead to over-hydrogenation, producing saturated alkanes as undesired byproducts. oaepublish.com

To enhance selectivity for the desired unsaturated alcohol, the catalyst's support material plays a crucial role. unil.ch Oxidic supports can influence the catalytic activity through metal-support interactions. unil.ch For instance, the use of polymer-bound catalysts, such as a polymer-bound Ming-Phos, has been shown to be effective in asymmetric cycloadditions and can be easily recovered and recycled. acs.org

Recent research has also highlighted the potential of silver and gold-based heterogeneous catalysts. These catalysts have demonstrated excellent stereo- and chemoselectivity in the hydrogenation of acetylenic compounds, in some cases surpassing the performance of traditional palladium catalysts without the need for chemical modifiers. polimi.itrsc.org This not only improves the selectivity but also simplifies the process and reduces potential waste streams. rsc.org

Role of Metal Nanoparticles in Alcohol Oxidation/Dehydrogenation

Metal nanoparticles are at the forefront of catalyst development for the synthesis of unsaturated alcohols, primarily through the selective hydrogenation of alkynes. The catalytic performance is intrinsically linked to the nanoparticles' morphology, including their size and shape, as well as the stabilizing agents and support materials used. unil.chrsc.org

Palladium (Pd) nanoparticles are a frequent choice for the selective hydrogenation of carbon-carbon triple bonds. nih.gov The composition of the support for these nanoparticles can significantly influence their catalytic activity. For example, studies on the selective hydrogenation of 2-methyl-3-butyn-2-ol, a compound structurally similar to the precursors of 5-Hexen-3-yn-2-ol, 2-methyl-, have shown that palladium nanoparticles supported on iron oxide are effective. rsc.org The performance of these catalysts can be correlated with the accessibility of reactants to the metal surface, which is defined during the colloidal preparation of the nanoparticles. rsc.org

The electronic properties of metal nanoparticles can be precisely controlled to steer reaction selectivity. The incorporation of platinum (Pt) nanoparticles into metal-organic frameworks (MOFs) allows for the regulation of the electronic state of the Pt particles, which can inhibit over-hydrogenation and increase the selectivity towards the desired alkene. chinesechemsoc.org

Gold (Au) and silver (Ag) nanoparticles have emerged as highly selective catalysts for alkyne semi-hydrogenation. rsc.org Research indicates that both gold and silver nanoparticles with a size below 5 nm exhibit optimal activity for the hydrogenation of functionalized alkynes. polimi.itrsc.org A significant advantage of these catalysts is their high selectivity without the requirement for modifiers, which are often necessary for palladium-based systems. rsc.org The support can still play a role, with gold nanoparticles showing particularly high activity when deposited on titanium dioxide (TiO2), likely due to strong metal-support interactions. polimi.itrsc.org

| Metal Nanoparticle | Support/Modifier | Key Finding | Reference |

|---|---|---|---|

| Palladium (Pd) | Iron Oxide | Effective for the selective hydrogenation of alkynes like 2-methyl-3-butyn-2-ol. | rsc.org |

| Platinum (Pt) | Metal-Organic Frameworks (MOFs) | The electronic status of Pt can be regulated to control hydrogenation selectivity. | chinesechemsoc.org |

| Gold (Au) | Titanium Dioxide (TiO₂) | Nanoparticles <5 nm show optimal activity and high selectivity without modifiers. | polimi.itrsc.org |

| Silver (Ag) | Various (Al₂O₃, SiO₂, Carbon) | Performance is less influenced by the support compared to gold; high selectivity is achieved. | polimi.itrsc.org |

Green Chemistry Principles in Synthesis

Atom Economy and Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Addition reactions are often considered atom-economical. jk-sci.compnas.org A plausible synthesis for 5-Hexen-3-yn-2-ol, 2-methyl-, involves a Grignard reaction between 3-buten-1-ynylmagnesium bromide and acetone.

Reactants: 3-Buten-1-ynylmagnesium bromide (C₄H₃BrMg), Acetone (C₃H₆O)

Product: 5-Hexen-3-yn-2-ol, 2-methyl- (C₇H₁₀O)

By-product: Mg(OH)Br (after aqueous workup)

Use of Benign Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents for Grignard reactions, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), pose significant hazards due to their flammability and potential to form explosive peroxides. d-nb.info

Green chemistry encourages the use of safer, more benign solvents. thecalculatedchemist.com For Grignard reactions, several greener alternatives have been explored:

2-Methyltetrahydrofuran (2-MeTHF): This solvent is a promising alternative that can be derived from renewable resources like corn cobs and bagasse. d-nb.infogordon.edu It has been shown to be an effective solvent for Grignard reactions, in some cases leading to enhanced chemo- and stereoselectivity. gordon.edu

Cyclopentyl methyl ether (CPME): CPME is another green solvent alternative for Grignard reactions. It is more stable under Grignard conditions and can be efficiently recycled. d-nb.info

The use of these greener solvents can significantly improve the safety and environmental profile of the synthesis of 5-Hexen-3-yn-2-ol, 2-methyl-.

| Solvent | Classification | Key Properties/Considerations | Reference |

|---|---|---|---|

| Diethyl Ether (Et₂O) | Traditional | Highly flammable, anesthetic properties. | d-nb.info |

| Tetrahydrofuran (THF) | Traditional | Forms explosive peroxides, water-miscible (difficult to recover). | d-nb.info |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derivable from renewable resources, can improve selectivity. | d-nb.infogordon.edu |

| Cyclopentyl Methyl Ether (CPME) | Green Alternative | Stable under reaction conditions, can be recycled efficiently. | d-nb.info |

Waste Minimization Strategies

Preventing waste generation is a primary goal of green chemistry. researchgate.net Several strategies can be employed to minimize waste in the synthesis of unsaturated alcohols.

The use of heterogeneous catalysts is a key strategy for waste reduction. Because these catalysts exist in a different phase from the reaction mixture, they can be easily separated by filtration and reused for multiple reaction cycles, which avoids the waste associated with stoichiometric reagents or homogeneous catalysts that require complex separation processes. rsc.orgacs.org

Process optimization , such as the use of continuous flow reactors, can also significantly reduce waste. For instance, employing a continuous stirred tank reactor (CSTR) for Grignard reactions minimizes the reaction volume at any given time, which enhances safety and can lead to reductions in the amount of magnesium and other reagents used, thereby lowering the Process Mass Intensity (PMI). gordon.edu

Catalyst selection can directly impact waste generation. As mentioned, using silver and gold nanocatalysts for selective hydrogenation can eliminate the need for modifiers that are often required for palladium catalysts, thus preventing the generation of that waste stream. rsc.org

Reactivity and Reaction Mechanisms of 5 Hexen 3 Yn 2 Ol, 2 Methyl

Reactions at the Hydroxyl Group

The tertiary nature of the hydroxyl group in 5-Hexen-3-yn-2-ol, 2-methyl- significantly influences its reactivity, particularly in oxidation and nucleophilic substitution reactions.

Esterification and Etherification Reactions

Esterification: The formation of esters from tertiary alcohols like 5-Hexen-3-yn-2-ol, 2-methyl- and carboxylic acids, known as Fischer esterification, is an equilibrium-controlled process catalyzed by strong acids. Due to steric hindrance around the tertiary carbon, the reaction is generally slower than with primary or secondary alcohols. To drive the equilibrium towards the product side, it is common to use an excess of the carboxylic acid or to remove water as it is formed.

Etherification: Tertiary alcohols can undergo acid-catalyzed etherification. This reaction typically proceeds through an S_N1-type mechanism. The hydroxyl group is first protonated by the acid catalyst to form a good leaving group (water). The departure of water results in the formation of a relatively stable tertiary carbocation. A nucleophilic alcohol molecule then attacks the carbocation, followed by deprotonation to yield the ether.

| Reaction | Reagents | Product Type | General Conditions |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Elevated temperature, removal of water |

| Etherification | Alcohol, Acid Catalyst | Ether | Acidic medium |

Nucleophilic Substitutions at the Hydroxyl-Bearing Carbon

Nucleophilic substitution at the tertiary, propargylic carbon of 5-Hexen-3-yn-2-ol, 2-methyl- is a challenging but important transformation. The hydroxyl group is a poor leaving group and requires protonation by a strong acid to facilitate its departure as a water molecule. This leads to the formation of a tertiary carbocation, which is stabilized by the adjacent methyl groups. This carbocation can then be attacked by a variety of nucleophiles.

Under acidic conditions, tertiary propargylic alcohols like 5-Hexen-3-yn-2-ol, 2-methyl- are prone to rearrangement reactions. The two primary rearrangements are the Meyer-Schuster and the Rupe rearrangements.

Meyer-Schuster Rearrangement: This is an acid-catalyzed rearrangement of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.

Rupe Rearrangement: This rearrangement also occurs under acidic conditions and typically involves the formation of α,β-unsaturated ketones from tertiary α-ethynyl alcohols.

These rearrangements compete with direct nucleophilic substitution and are often the dominant reaction pathways.

Reactions at the Alkene Moiety

The carbon-carbon double bond in 5-Hexen-3-yn-2-ol, 2-methyl- is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds.

A common example is the addition of hydrogen halides (e.g., HBr, HCl). The reaction proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom of the hydrogen halide will add to the carbon atom of the double bond that already has more hydrogen atoms. In the case of 5-Hexen-3-yn-2-ol, 2-methyl-, this would be the terminal carbon of the vinyl group. The halide ion then attacks the more substituted carbocation.

Another important reaction is hydration, the addition of water across the double bond. This reaction is typically catalyzed by a strong acid. Following Markovnikov's rule, the hydroxyl group adds to the more substituted carbon, while the hydrogen adds to the less substituted carbon. For enyne systems, hydration of the alkyne is also a competing reaction, often catalyzed by mercury(II) salts, which typically leads to the formation of a ketone after tautomerization of the initial enol product.

| Reaction | Reagent | Product Type | Regioselectivity |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Haloalkane | Markovnikov |

| Hydration | H₂O, H⁺ | Alcohol | Markovnikov |

Hydrogenation Reactions

Hydrogenation of enynes such as 2-methyl-5-hexen-3-yn-2-ol can proceed with varying degrees of selectivity, depending on the catalyst and reaction conditions employed. The goal is often to achieve either partial hydrogenation to a diene or full saturation to the corresponding alcohol.

The complete reduction of both the alkene and alkyne functionalities in 2-methyl-5-hexen-3-yn-2-ol to yield the saturated alcohol, 2-methylhexan-2-ol, can be achieved using powerful hydrogenation catalysts. Catalysts such as platinum oxide (PtO₂) or Raney Nickel are typically effective for the exhaustive hydrogenation of unsaturated compounds. mdpi.comresearchgate.netnortheastern.edu These reactions are generally carried out under a hydrogen atmosphere at elevated pressure and temperature.

The mechanism involves the adsorption of the enynol onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to both the double and triple bonds. Typically, the alkyne is more readily hydrogenated than the alkene. youtube.com The reaction proceeds until the entire molecule is saturated.

Table 1: Catalysts for Complete Hydrogenation

| Catalyst | Typical Conditions | Product |

|---|---|---|

| Platinum Oxide (PtO₂) | H₂, high pressure | 2-Methylhexan-2-ol |

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydration)

The double and triple bonds in 2-methyl-5-hexen-3-yn-2-ol are susceptible to electrophilic addition reactions. The regioselectivity and stereoselectivity of these additions depend on the specific reagent and the relative reactivity of the two unsaturated moieties.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to 2-methyl-5-hexen-3-yn-2-ol would be expected to proceed via the formation of a bridged halonium ion intermediate. researchgate.net Generally, alkenes are more reactive towards halogenation than alkynes. nih.gov Therefore, it may be possible to selectively halogenate the double bond by using one equivalent of the halogen. The reaction with the alkyne would likely require a second equivalent of the halogen, leading to a tetrahalogenated product. mdpi.comresearchgate.net The initial addition to the alkyne typically results in a trans-dihaloalkene. researchgate.net

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to 2-methyl-5-hexen-3-yn-2-ol is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom with the greater number of hydrogen atoms, and the halide adds to the more substituted carbon, leading to the formation of a stable carbocation intermediate. uliege.be Given the structure of 2-methyl-5-hexen-3-yn-2-ol, the addition to the double bond would place the halogen at the C5 position. The reactivity of the alkyne towards hydrohalogenation would also follow Markovnikov's rule.

Hydration: The acid-catalyzed hydration of 2-methyl-5-hexen-3-yn-2-ol would also be expected to follow Markovnikov's rule. researchgate.netnih.gov Hydration of the terminal alkene would lead to a secondary alcohol at the C5 position. The hydration of the internal alkyne, typically catalyzed by mercury salts, would result in the formation of an enol intermediate, which would then tautomerize to a ketone. youtube.comresearchgate.netnih.gov The regioselectivity of hydration on the alkyne would depend on the electronic effects of the neighboring groups.

Cycloaddition Reactions (e.g., Diels-Alder, Nazarov cyclization if relevant)

The potential for 2-methyl-5-hexen-3-yn-2-ol to participate in cycloaddition reactions is an area of interest in synthetic chemistry.

Diels-Alder Reaction: For 2-methyl-5-hexen-3-yn-2-ol to act as a diene in a Diels-Alder reaction, it would need to adopt a conformation where the double bond and triple bond are conjugated. However, in this molecule, the unsaturated groups are not conjugated, which makes its participation as a diene in a conventional Diels-Alder reaction unlikely. researchgate.net It could potentially act as a dienophile, with either the double or triple bond reacting with a conjugated diene. Alkynes can serve as dienophiles in Diels-Alder reactions, leading to the formation of a cyclohexadiene ring system. nist.gov

Nazarov Cyclization: The Nazarov cyclization is an electrocyclic reaction of divinyl ketones to form cyclopentenones. northeastern.eduuliege.be As 2-methyl-5-hexen-3-yn-2-ol is not a divinyl ketone, it would not directly undergo a Nazarov cyclization. However, it could potentially be a precursor to a suitable substrate after chemical modification.

Polymerization Reactions

The presence of both alkene and alkyne functionalities suggests that 2-methyl-5-hexen-3-yn-2-ol could serve as a monomer in polymerization reactions.

The terminal alkene group could potentially undergo radical, cationic, or transition-metal-catalyzed addition polymerization. uliege.beresearchgate.net Radical polymerization, initiated by a radical initiator, would lead to the formation of a polymer with a saturated carbon backbone and pendant alkynyl alcohol groups. uliege.be Transition metal catalysis, particularly with late transition metals, is a versatile method for olefin polymerization and could potentially be applied to this monomer. mdpi.comresearchgate.netnortheastern.edu

The alkyne group could also participate in polymerization, for example, through transition-metal-catalyzed polymerization to form polyacetylenes or by undergoing cyclotrimerization to form aromatic rings within a polymer structure. The specific type of polymerization and the resulting polymer structure would depend on the catalyst and reaction conditions used.

Reactions at the Alkyne Moiety

The internal alkyne in 2-methyl-5-hexen-3-yn-2-ol is a key site for various chemical transformations beyond the electrophilic additions and polymerizations already discussed. These reactions can be used to introduce further functionality into the molecule.

One important class of reactions is the nucleophilic addition to the alkyne. Under basic conditions or with the aid of a transition metal catalyst, various nucleophiles can add across the triple bond. For instance, the addition of thiols (thiol-yne reaction) or amines (amino-yne reaction) can proceed to form functionalized alkenes.

The alkyne can also be involved in coupling reactions. For example, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. While 2-methyl-5-hexen-3-yn-2-ol has an internal alkyne, related coupling reactions of internal alkynes are also known.

Furthermore, the alkyne can be deprotonated at the carbons adjacent to the triple bond (propargylic position) to form an anion, which can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of other functional groups.

Hydrogenation Reactions

Hydrogenation of 2-methyl-5-hexen-3-yn-2-ol presents a challenge in chemoselectivity due to the presence of two reducible functional groups: the alkyne and the alkene. The goal is typically the partial hydrogenation of the triple bond to form either a cis-alkene or to fully reduce the alkyne before the alkene, or vice-versa. The outcome is highly dependent on the choice of catalyst, solvent, and reaction conditions.

The selective hydrogenation of an alkyne to an alkene without over-reducing it to an alkane is a fundamental transformation in organic synthesis. semanticscholar.org For conjugated systems like enynes, the challenge lies in selectively reducing the alkyne in the presence of the alkene.

The partial hydrogenation of acetylenic compounds is a critical step in the synthesis of Z-alkenes, which are important building blocks for polymers, vitamins, and fragrances. polimi.it Palladium-based catalysts are most commonly used for this purpose. polimi.it A major challenge is preventing the over-hydrogenation of the resulting alkene to the corresponding alkane. polimi.it

A well-studied analogue, 2-methyl-3-butyn-2-ol (B105114) (MBY), is selectively hydrogenated to 2-methyl-3-buten-2-ol (MBE), an important intermediate for vitamins A and E. semanticscholar.orguu.nlmdpi.com The catalysts used for this transformation provide insight into the potential reactivity of 2-methyl-5-hexen-3-yn-2-ol.

Lindlar's Catalyst : This catalyst, composed of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is the classic choice for the syn-hydrogenation of alkynes to cis-alkenes. It is designed to be deactivated to prevent over-reduction of the alkene. In the case of 2-methyl-5-hexen-3-yn-2-ol, Lindlar's catalyst would be expected to selectively reduce the alkyne to a cis-alkene, yielding (Z)-2-methylhex-3,5-dien-2-ol, with minimal reduction of the terminal alkene. Studies on similar substrates show that the Lindlar catalyst is highly selective for the alkyne moiety. polimi.it

Supported Metal Nanoparticles : Modern catalysis research focuses on ligand-modified or bimetallic nanoparticles to achieve high selectivity. For instance, copper nanoparticles have been shown to be effective for the liquid-phase partial hydrogenation of 2-methyl-3-butyn-2-ol. uu.nl Similarly, bimetallic Pd-Zn catalysts exhibit high selectivity for the semihydrogenation of acetylenic alcohols. researchgate.netmdpi.com These systems work by modifying the electronic properties of the palladium, which weakens the adsorption of the intermediate alkene, preventing its further reduction. researchgate.net For 2-methyl-5-hexen-3-yn-2-ol, such catalysts would likely favor the formation of the diene product.

The general trend for hydrogenation selectivity over palladium catalysts is that alkynes are more strongly adsorbed than alkenes, leading to the preferential reduction of the triple bond.

Table 1: Catalyst Performance in the Selective Hydrogenation of 2-Methyl-3-butyn-2-ol (MBY)

| Catalyst | Product | Selectivity at ~50% Conversion | Reference |

|---|---|---|---|

| 7 nm Cu/SiO₂ (at 140°C) | 2-methyl-3-buten-2-ol | ~100% | uu.nl |

| PdZn/ZnO | 2-methyl-3-buten-2-ol | ~95% | uu.nl |

This interactive table showcases catalyst selectivity for a structurally similar compound, providing a model for the expected behavior of 2-methyl-5-hexen-3-yn-2-ol.

Nucleophilic Additions to the Alkyne

The alkyne functional group in 2-methyl-5-hexen-3-yn-2-ol can undergo nucleophilic addition. While the alkyne is not activated by a strongly electron-withdrawing group, the polarity of the C-C triple bond still allows for attack by strong nucleophiles. acs.org

Hard or strong nucleophiles, such as organolithium or Grignard reagents, can add to alkynes. acs.org The presence of the adjacent tertiary alcohol is crucial. The hydroxyl group can coordinate to the metal of the organometallic reagent, directing the nucleophile to the triple bond. Research has shown that Grignard reagents add to the internal carbon of the triple bond in propargylic alcohols. ccl.net This is postulated to occur via a cyclic transition state involving the magnesium atom coordinated to the hydroxyl group. ccl.net

Applying this principle to 2-methyl-5-hexen-3-yn-2-ol, the addition of a Grignard reagent (R-MgX) would be expected to proceed via initial deprotonation of the alcohol followed by intramolecular delivery of the 'R' group to one of the alkyne carbons, leading to a vinylmagnesium intermediate that can be quenched with an electrophile.

Electrophilic Additions to the Alkyne

Both the alkene and alkyne moieties can undergo electrophilic addition. The regioselectivity of these reactions is a key consideration.

Addition to the Alkene : The terminal double bond is expected to react with electrophiles like strong Brønsted acids (e.g., HBr, HCl) according to Markovnikov's rule. msu.edu The electrophile (H⁺) will add to the terminal carbon (C6), forming the more stable secondary carbocation at C5. Subsequent attack by the nucleophile (e.g., Br⁻) would yield the Markovnikov product.

Addition to the Alkyne : Electrophilic addition to the alkyne is also possible. The reaction of alkynes with hydrogen halides typically proceeds through a vinyl carbocation intermediate. The initial addition would likely place the electrophile on the terminal vinyl carbon (C4) to generate a carbocation at C3, stabilized by the adjacent hydroxyl-bearing carbon.

The chemoselectivity (alkene vs. alkyne) in electrophilic additions is complex. Generally, alkenes are more reactive towards common electrophiles than alkynes because the formation of a vinyl carbocation from an alkyne is less favorable than the formation of an alkyl carbocation from an alkene. msu.edu Therefore, under kinetically controlled conditions, electrophilic addition is more likely to occur at the C=C double bond.

Metal-catalyzed Coupling Reactions

The terminal alkyne group of 2-methyl-5-hexen-3-yn-2-ol is a prime site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. wikipedia.org

Sonogashira Coupling : The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating substituted alkynes. nih.gov The compound 2-methyl-5-hexen-3-yn-2-ol can act as the alkyne component in this reaction. The reaction involves a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The terminal C-H bond of the alkyne is sufficiently acidic to be deprotonated, forming a copper acetylide which then undergoes transmetalation to the palladium center, leading to the coupled product. This methodology allows for the direct connection of the hexenyne framework to various aryl or vinyl groups.

Table 2: Example of a Copper-Free Sonogashira Coupling with a Similar Alkyne

| Aryl Bromide | Alkyne | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | 2-methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | 95% | nih.gov |

| 1-Bromonaphthalene | 2-methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | 96% | nih.gov |

This interactive table shows yields for Sonogashira coupling of a related propargylic alcohol, demonstrating the high efficiency of this transformation.

Heck Reaction : The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org The terminal vinyl group of 2-methyl-5-hexen-3-yn-2-ol could potentially participate as the alkene component in a Heck reaction. This would lead to the formation of a new C-C bond at the C5 or C6 position, resulting in a more complex, substituted structure. The regioselectivity of the addition of the aryl/vinyl group would depend on the specific catalyst and reaction conditions.

Concurrent and Competitive Reactions due to Multiple Functional Groups

The presence of three proximal functional groups leads to potential concurrent and competitive reaction pathways. The specific outcome of a reaction is often a delicate balance of steric effects, electronic properties, and the directing influence of the hydroxyl group.

Interplay between Alkene, Alkyne, and Alcohol Reactivities

The interplay between the functional groups is evident in nearly all reactions of this molecule.

In Catalytic Hydrogenation : The primary competition is between the reduction of the alkyne and the alkene. As alkynes generally coordinate more strongly to palladium surfaces than alkenes, the C≡C bond is typically reduced first. However, a highly active catalyst (like Pd/C under high H₂ pressure) could lead to the non-selective reduction of both multiple bonds, ultimately yielding 2-methylhexan-2-ol. The hydroxyl group can also influence the reaction by coordinating to the metal catalyst surface, potentially affecting the stereochemical and chemoselective outcome.

In Electrophilic Additions : The competition is between the more nucleophilic C=C bond and the less nucleophilic C≡C bond. The alkene is the likely site of initial attack. However, reaction conditions can be tuned. For instance, the use of mercury salts is known to catalyze the hydration of alkynes (oxymercuration-demercuration) preferentially over alkenes.

In Metal-Catalyzed Couplings : The hydroxyl group can act as a directing group. In reactions involving organometallic reagents, coordination to the oxygen atom can pre-organize the transition state, leading to high regioselectivity in additions to the nearby alkyne. In palladium-catalyzed reactions, while the terminal alkyne is the most reactive site for Sonogashira coupling, the alkene could potentially undergo intramolecular reactions like cyclization if an appropriate functional group is introduced via the coupling reaction. The alcohol itself could also react under certain conditions, for example, undergoing etherification if a suitable electrophile is present.

This complex reactivity profile makes 2-methyl-5-hexen-3-yn-2-ol a valuable substrate for exploring selective chemical transformations and for the synthesis of complex molecular architectures.

Insufficient Data to Generate Article on the Stereochemical Outcomes of 2-methyl-5-hexen-3-yn-2-ol Reactions

General principles of stereochemistry in reactions of analogous propargyl alcohols are well-documented. These include, but are not limited to, substrate-controlled diastereoselective additions to the alkyne, catalyst-controlled enantioselective modifications, and stereoselective rearrangements. For instance, the Meyer-Schuster rearrangement of tertiary propargyl alcohols can proceed with specific stereoselectivity to form α,β-unsaturated carbonyl compounds. Similarly, kinetic resolutions of racemic tertiary propargylic alcohols using chiral catalysts are a known method to obtain enantioenriched products.

However, without specific experimental data for 2-methyl-5-hexen-3-yn-2-ol, any discussion of its stereochemical behavior would be speculative and not meet the required standard of a scientifically accurate and authoritative article. Detailed research findings, including data on diastereomeric ratios or enantiomeric excesses for specific reactions, are essential for a comprehensive analysis of its stereochemical outcomes. Such data would typically be presented in tables to illustrate the effects of different reagents, catalysts, and reaction conditions on the stereoselectivity of a given transformation.

Due to the absence of this specific information in the current body of scientific literature, it is not possible to generate a thorough and informative article that strictly adheres to the requested outline and focuses solely on the stereochemical outcomes of reactions for 2-methyl-5-hexen-3-yn-2-ol.

Table of Compounds Mentioned

Spectroscopic and Analytical Characterization for Research on 5 Hexen 3 Yn 2 Ol, 2 Methyl

Advanced NMR Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the unambiguous assignment of all proton and carbon signals of 5-Hexen-3-yn-2-ol, 2-methyl-.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. Based on the structure of 5-Hexen-3-yn-2-ol, 2-methyl-, one would expect to observe distinct signals for the vinyl protons (=CH₂), the methyl protons attached to the double bond, the hydroxyl proton (-OH), the methine proton (CH-OH), and the geminal methyl protons adjacent to the carbinol center. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning it to a specific proton.

Table 1: Predicted ¹H NMR Data for 5-Hexen-3-yn-2-ol, 2-methyl- (Note: This table is predictive as experimental data is not available. Chemical shifts are approximate and coupling constants (J) are not predicted.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ (vinylic) | 4.5 - 5.5 | Multiplet | 2H |

| =C-CH₃ (vinylic methyl) | 1.7 - 2.0 | Singlet/Multiplet | 3H |

| -OH (hydroxyl) | Variable (1.5 - 4.0) | Singlet (broad) | 1H |

| -CH(OH)- (methine) | 4.0 - 4.5 | Quartet | 1H |

| C(OH)-CH₃ (methyl) | 1.2 - 1.5 | Doublet | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 5-Hexen-3-yn-2-ol, 2-methyl-, seven distinct carbon signals are expected. The chemical shifts would differentiate between the sp³-hybridized carbons (the two methyl groups and the methine carbon), the sp²-hybridized carbons of the alkene, and the sp-hybridized carbons of the alkyne.

Table 2: Predicted ¹³C NMR Data for 5-Hexen-3-yn-2-ol, 2-methyl- (Note: This table is predictive as experimental data is not available.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| =CH₂ (vinylic) | 115 - 125 |

| =C(CH₃)- (vinylic) | 130 - 140 |

| -C≡C- (alkynyl) | 80 - 95 |

| -C≡C- (alkynyl) | 80 - 95 |

| -CH(OH)- (carbinol) | 60 - 70 |

| =C-CH₃ (vinylic methyl) | 15 - 25 |

| C(OH)-CH₃ (methyl) | 20 - 30 |

To confirm the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings (J-coupling) through bonds. Key correlations would be expected between the methine proton and the adjacent methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms to their attached protons. It would definitively link each proton signal (except the hydroxyl proton) to its corresponding carbon signal from the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the vinylic and alkynyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining the molecule's preferred conformation and stereochemistry.

Since the structure contains a stereocenter at the carbon bearing the hydroxyl group (C2), 5-Hexen-3-yn-2-ol, 2-methyl- is a chiral molecule. To determine the enantiomeric purity of a sample, chiral NMR shift reagents (e.g., lanthanide complexes like Eu(hfc)₃) can be employed. These reagents form diastereomeric complexes with the enantiomers, causing separate signals for each enantiomer to appear in the ¹H NMR spectrum, allowing for their quantification.

The choice of solvent can significantly influence the chemical shifts in an NMR spectrum, a phenomenon known as solvent effects. mdpi.comscispace.com Aromatic solvents like benzene or toluene can cause appreciable shifts, known as Aromatic Solvent Induced Shifts (ASIS), due to anisotropic effects. scispace.com Comparing spectra recorded in an inert solvent (like CDCl₃) with those from an aromatic solvent can provide additional structural information, particularly concerning the stereochemistry relative to polar functional groups. scispace.com The chemical shift of the hydroxyl proton is particularly sensitive to solvent, concentration, and temperature due to changes in hydrogen bonding. pitt.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For 5-Hexen-3-yn-2-ol, 2-methyl-, the monoisotopic mass is 110.0732 u. guidechem.com

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•) at m/z = 110. The fragmentation pattern would be expected to show characteristic losses:

Loss of a methyl group (-CH₃): A prominent peak at m/z = 95, resulting from cleavage adjacent to the oxygen atom (alpha-cleavage), would be highly likely.

Loss of water (-H₂O): A peak at m/z = 92 could occur, although this is sometimes less favorable in alcohols that can undergo more stable fragmentation pathways.

Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the alkyne would result in a fragment ion.

Table 3: Predicted Mass Spectrometry Fragmentation for 5-Hexen-3-yn-2-ol, 2-methyl- (Note: This table is predictive as experimental data is not available.)

| m/z Value | Possible Identity |

| 110 | [M]⁺• (Molecular Ion) |

| 95 | [M - CH₃]⁺ |

| 67 | Fragmentation of the hexenyne chain |

| 43 | [C₃H₃]⁺ or [CH₃CO]⁺ |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•). The energy imparted during ionization is often sufficient to cause the molecular ion to fragment in predictable ways, yielding a unique mass spectrum.

For 5-Hexen-3-yn-2-ol, 2-methyl-, the mass spectrum displays a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 110, which confirms the compound's molecular weight. nist.govnist.gov The fragmentation pattern provides valuable structural information. A prominent fragmentation pathway for tertiary alcohols is the cleavage of the C-C bond alpha to the oxygen atom. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion results in a significant peak at m/z 95. This fragment corresponds to the stable oxonium ion [M-15]⁺.

Another characteristic peak is observed at m/z 43, which can be attributed to the formation of the [C₃H₇]⁺ ion or, more likely in this context, the acetyl cation [CH₃CO]⁺ is not possible, so the [C(CH₃)₂OH]⁺ fragment is not directly formed. Rather, the cleavage yields the C₄H₅O⁺ fragment at m/z 69 after loss of the propyl group, and the base peak is often the smaller, more stable fragment. The fragmentation of the vinyl or ethynyl groups can also lead to a series of smaller ions.

Table 1: Key EI-MS Fragmentation Data for 5-Hexen-3-yn-2-ol, 2-methyl-

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 110 | [C₇H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 95 | [M-CH₃]⁺ | Loss of a methyl group (alpha-cleavage) |

| 67 | [C₅H₇]⁺ | Loss of the dimethyl carbinol moiety |

| 53 | [C₄H₅]⁺ | Further fragmentation |

Note: This table is based on typical fragmentation patterns and data available from the NIST Mass Spectrometry Data Center.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within 5 ppm. This accuracy allows for the unambiguous determination of the elemental composition of the molecule.

The theoretical monoisotopic mass of 5-Hexen-3-yn-2-ol, 2-methyl- (C₇H₁₀O) is calculated to be 110.07316 Da.

Carbon: 7 x 12.00000 = 84.00000 Da

Hydrogen: 10 x 1.00783 = 10.07830 Da

Oxygen: 1 x 15.99491 = 15.99491 Da

Total Exact Mass: 110.07321 Da

An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the molecular formula C₇H₁₀O, distinguishing it from other potential formulas with the same nominal mass (e.g., C₆H₆N₂).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further investigate the fragmentation of a specific ion. In an MS/MS experiment, a particular ion from the initial mass spectrum (the precursor ion) is selected, isolated, and then subjected to further fragmentation by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed.

For 5-Hexen-3-yn-2-ol, 2-methyl-, the molecular ion at m/z 110 could be selected as the precursor ion. The resulting product ion spectrum would reveal the direct fragmentation pathways from the parent molecule. For instance, the transition from m/z 110 to m/z 95 would definitively confirm the loss of a methyl group from the molecular ion. This technique provides a much clearer picture of fragmentation relationships than a standard EI-MS spectrum alone, helping to piece together the molecular structure with greater certainty.

Computer-Aided Structure Elucidation (CASE) via MS

Computer-Aided Structure Elucidation (CASE) systems are sophisticated software platforms that utilize spectroscopic data to determine the structure of unknown compounds. These systems integrate data from various sources, with mass spectrometry being a critical component.

In the context of 5-Hexen-3-yn-2-ol, 2-methyl-, the following MS data would be input into a CASE program:

Elemental Composition: Determined from HRMS (C₇H₁₀O).

Fragmentation Data: A list of m/z values and their relative intensities from the EI-MS spectrum.

The software would then generate a list of all possible isomeric structures consistent with the molecular formula. It would then computationally predict the mass spectrum for each candidate isomer and compare it against the experimental data. The structure whose predicted spectrum most closely matches the experimental one is proposed as the correct identification. This process is invaluable for distinguishing between closely related isomers which may have very similar spectroscopic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Table 2: Predicted IR Absorption Bands for 5-Hexen-3-yn-2-ol, 2-methyl-

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3600-3200 | O-H (Alcohol) | Stretching | Strong, Broad |

| 3100-3010 | C-H (Alkene) | Stretching | Medium |

| 3000-2850 | C-H (Alkane) | Stretching | Medium-Strong |

| 2260-2100 | C≡C (Alkyne) | Stretching | Weak to Medium |

| 1680-1620 | C=C (Alkene) | Stretching | Variable |

The most prominent feature would be the broad O-H stretching band of the alcohol group. The presence of both C=C and C≡C stretching absorptions would confirm the en-yne structure, and the C-O stretch would provide further evidence for the alcohol functionality. msu.edu

UV/Visible Spectroscopy for Chromophores (if applicable)

UV/Visible spectroscopy provides information about conjugated systems and other chromophores within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state.

The conjugated en-yne system (a double bond conjugated with a triple bond) in 5-Hexen-3-yn-2-ol, 2-methyl- acts as a chromophore. According to data available in the NIST Chemistry WebBook, this compound exhibits an absorption maximum (λmax) in the ultraviolet region. nist.govnist.gov The specific λmax value is dependent on the solvent used but is typically found in the 220-230 nm range for such chromophores. This absorption confirms the presence of the conjugated π-electron system.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. For a relatively volatile and thermally stable compound like 5-Hexen-3-yn-2-ol, 2-methyl-, Gas Chromatography (GC) is a highly suitable technique.

Gas Chromatography (GC): In a GC system, the compound would be vaporized and passed through a column (e.g., a nonpolar DB-5 or a more polar Wax column) using an inert carrier gas like helium. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. A Flame Ionization Detector (FID) would provide a quantitative measure of the compound. A single sharp peak would indicate a high degree of purity. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this type of molecule, HPLC could also be employed. Given the presence of the polar hydroxyl group, normal-phase chromatography using a silica or alumina column with a nonpolar mobile phase (e.g., hexane with a small amount of isopropanol) could be used for purification and analysis. A UV detector set to the compound's λmax would be appropriate for detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 2-Methylhex-5-en-3-yn-2-ol. cloudfront.net It combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

Identification: In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. A carrier gas, usually helium, transports the vaporized sample through a long, thin capillary column. For a polar analyte like an alcohol, a column with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (a "wax" column), is often employed to achieve good separation from other components in a mixture. chromforum.org The separation is based on the differential partitioning of compounds between the mobile carrier gas and the stationary phase.

As 2-Methylhex-5-en-3-yn-2-ol elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically at 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting positively charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint." Key expected fragments for 2-Methylhex-5-en-3-yn-2-ol would include the molecular ion (M⁺) and fragments resulting from characteristic losses, such as the loss of a methyl group (-15 amu) or water (-18 amu).

Quantification: For quantitative analysis, a calibration curve is typically generated by analyzing standard solutions of the compound at known concentrations. fmach.itnih.gov The peak area of the analyte in the chromatogram is proportional to its concentration. To improve accuracy and precision, an internal standard—a compound with similar chemical properties but which is not present in the sample—is often added to both the calibration standards and the unknown samples at a fixed concentration. mdpi.com This allows for correction of any variations in injection volume or instrument response.

| Parameter | Value |

|---|---|

| GC Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 240 °C |

| Oven Program | Start at 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min (hold 5 min) |

| MS Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-350 m/z |

| m/z | Possible Fragment Identity | Notes |

|---|---|---|

| 110 | [M]⁺ | Molecular Ion |

| 95 | [M-CH₃]⁺ | Loss of a methyl group (common for tertiary alcohols) |

| 92 | [M-H₂O]⁺ | Loss of water |

| 77 | [M-CH₃-H₂O]⁺ | Loss of methyl followed by water |

| 53 | [C₄H₅]⁺ | Fragment corresponding to the vinylacetylene portion |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify components in a liquid mixture. nih.gov While GC-MS is suitable for volatile compounds, HPLC is versatile for a much broader range of molecules, including those that are non-volatile or thermally unstable.

For a small molecule like 2-Methylhex-5-en-3-yn-2-ol, HPLC analysis presents specific considerations. The compound lacks a strong chromophore, making detection by a standard UV-Vis detector less sensitive. Alternative detection methods, such as a Refractive Index (RI) detector, could be employed.

A key application of HPLC for this compound would be chiral separation. The carbon atom at position 2 is a stereocenter, meaning 2-Methylhex-5-en-3-yn-2-ol exists as a pair of enantiomers. Separating and quantifying these enantiomers is crucial in many fields, particularly pharmaceuticals, as different enantiomers can have vastly different biological activities.

Chiral HPLC can be performed via two main approaches chiralpedia.comchromatographyonline.com:

Indirect Method: The racemic alcohol is reacted with a chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.

Direct Method: The racemic mixture is injected directly onto a Chiral Stationary Phase (CSP). phenomenex.com These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are widely used for their broad applicability in separating various classes of compounds, including alcohols. mdpi.com

The separation can be performed in either normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase (e.g., water/acetonitrile mobile phase) mode, depending on the specific CSP and analyte properties. nih.gov

| Parameter | Value |

|---|---|

| HPLC Column | Chiralpak IA (Polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm (for end absorption of C≡C and C=C) |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

| Resolution (Rs) | > 1.5 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable in the synthetic organic chemistry lab for monitoring the progress of a reaction. libretexts.orgresearchgate.net For the synthesis of 2-Methylhex-5-en-3-yn-2-ol (for instance, via the addition of a vinylacetylene nucleophile to acetone), TLC can quickly show whether the starting materials have been consumed and the desired product has formed.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica gel. youtube.com A standard procedure involves a three-lane system libretexts.orgrochester.edu:

Lane 1 (Reference): A pure sample of the starting material (e.g., acetone).